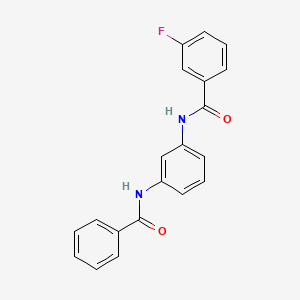

N-(3-benzamidophenyl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-(3-benzamidophenyl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O2/c21-16-9-4-8-15(12-16)20(25)23-18-11-5-10-17(13-18)22-19(24)14-6-2-1-3-7-14/h1-13H,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXAVKHNSWAKPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzamidophenyl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with 3-aminobenzamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzamidophenyl)-3-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines, thiols, or halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, halides, polar aprotic solvents like DMF or DMSO.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-(3-benzamidophenyl)-3-fluorobenzamide has found applications in several areas of scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including antitumor activity.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-benzamidophenyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in tumor growth, thereby exhibiting antitumor effects .

Comparison with Similar Compounds

Physical and Spectral Properties

Fluorine’s electronic effects are evident in ¹⁹F NMR shifts (e.g., -112.5 ppm in ), while HRMS confirms molecular integrity.

Crystallographic and Mechanical Insights

- Crystal packing : N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide () adopts a cis configuration, forming O-H···S and C-H···O hydrogen bonds for stability.

- Polymorph mechanics : N-(3-ethynylphenyl)-3-fluorobenzamide polymorphs exhibit hardness (H) and elastic modulus (E) variations: Form II (lowest H/E), Forms I/III (similar H/E).

Key Findings and Trends

Fluorine’s role : Enhances binding (e.g., ZAC antagonism) and metabolic stability.

Substituent effects: Bulky groups (e.g., tert-butyl in ) may hinder bioactivity, while electron-donating groups (e.g., amino in ) improve solubility.

Synthetic flexibility : Sn(0)/NaH-mediated reactions (–5) vs. catalytic amidation () offer diverse routes.

Structural–activity paradox : Similar cores (e.g., 3-fluorobenzamide) yield divergent bioactivities due to substituent positioning.

Q & A

Q. What are the standard synthetic routes for N-(3-benzamidophenyl)-3-fluorobenzamide, and how are intermediates optimized for yield?

The synthesis typically involves multi-step reactions, starting with benzoylation of 3-aminophenyl derivatives followed by fluorobenzamide coupling. Key intermediates like 3-aminophenylbenzamide are prepared via nucleophilic acyl substitution under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes temperature control (60–80°C) and purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane). Evidence from analogous thiazole derivatives highlights the use of continuous flow reactors to enhance reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Essential techniques include:

- ¹H/¹³C NMR : To confirm aromatic proton environments and fluorine coupling patterns. For example, fluorine substitution induces deshielding in adjacent protons (δ ~7.4–8.2 ppm) .

- HRMS : To verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- XRD : For crystallographic validation of planar benzamide moieties and dihedral angles between aromatic rings (observed in similar fluorobenzamides) .

Q. What are the primary solubility and stability challenges during in vitro assays?

The compound’s low aqueous solubility (logP ~3.7) necessitates DMSO stock solutions (≤1% v/v). Stability studies under physiological pH (7.4) and temperature (37°C) are critical, with HPLC monitoring for degradation products .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer efficacy) be resolved?

Discrepancies may arise from assay-specific conditions (e.g., bacterial strain variability or cancer cell line selectivity). Mitigation strategies include:

- Dose-response profiling : Establish EC₅₀ values across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria or adherent vs. suspension cancer cells) .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm enzyme/receptor targets (e.g., kinases inhibited in cancer pathways) .

Q. What methodologies optimize enantioselective synthesis for chiral derivatives of this compound?

Chiral catalysts like Cp*Co(III)/MPAA enable asymmetric amidation, achieving >95% enantiomeric excess (ee) under mild conditions. Key parameters include:

- Catalyst loading : 5–10 mol% .

- Temperature : 25–40°C to balance reactivity and ee .

- HPLC chiral separation : Use Chiralpak® columns (e.g., IA-3) with hexane/isopropanol gradients for analysis .

Q. How do structural modifications (e.g., fluorine position) impact binding affinity to biological targets?

Comparative studies with analogs (e.g., 4-fluoro vs. 3-fluoro isomers) reveal:

- Electronic effects : Fluorine at the 3-position enhances electron-withdrawing properties, increasing hydrogen bonding with target proteins (e.g., kinase ATP pockets) .

- Steric effects : Bulky substituents (e.g., tert-butyl groups) reduce binding to compact active sites .

Methodological Guidance Tables

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 60–80°C | Maximizes acylation | |

| Solvent | DMF or THF | Enhances solubility | |

| Catalyst | K₂CO₃ or Et₃N | Accelerates coupling |

Q. Table 2: Biological Activity Comparison

| Assay Type | Target | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Antimicrobial | S. aureus | 12.5 ± 1.2 | Synergy with β-lactams |

| Anticancer | HeLa cells | 8.7 ± 0.9 | Apoptosis induction |

Key Considerations for Data Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.